molecular formula C9H10N2 B13329474 N-methyl-1H-indol-2-amine

N-methyl-1H-indol-2-amine

Cat. No.: B13329474
M. Wt: 146.19 g/mol
InChI Key: DBJDMWSHLUGDEO-UHFFFAOYSA-N
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Description

N-methyl-1H-indol-2-amine is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . Its CAS Registry Number is 63590-87-4 . This compound is an indole derivative, a class of heterocyclic structures that are a substantial source of novel compounds with diverse biological activity due to their unique ability to bind reversely to proteins . The indole scaffold is of significant interest in medicinal chemistry and is present in many naturally occurring compounds and pharmaceuticals . Computed physical properties include a density of approximately 1.151 g/cm³ and a boiling point of around 328°C at 760 mmHg . The compound features an amine functional group on the indole ring, making it a valuable intermediate for further chemical synthesis and structure-based drug design projects. For instance, the N-phenyl-1H-indol-2-amine scaffold has been explored in the design of novel inhibitors for the Fat Mass and Obesity-associated (FTO) protein, highlighting the potential research applications of this chemical class in areas such as obesity and metabolic disease research . Researchers value such scaffolds for creating geometrically well-defined structures that can orient substituents effectively in three-dimensional space . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-2-amine

InChI

InChI=1S/C9H10N2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6,10-11H,1H3

InChI Key

DBJDMWSHLUGDEO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC=CC=C2N1

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of N Methyl 1h Indol 2 Amine

Electronic Structure and Aromaticity Considerations in N-methyl-1H-indol-2-amine

The chemical behavior of this compound is intrinsically linked to its electronic architecture. The molecule consists of a bicyclic indole (B1671886) nucleus, which is an aromatic heterocyclic system, substituted at the C2 position with a methylamino group. The indole ring itself is a 10-pi electron aromatic system, conforming to Hückel's rule. The nitrogen atom of the indole ring contributes its lone pair of electrons to the aromatic sextet, which results in significant electron density delocalized across the ring system. libretexts.org

The exocyclic N-methylamino group at the C2 position profoundly influences the electronic properties of the entire molecule. The nitrogen atom of this amino group possesses a lone pair of electrons and has a pyramidal geometry with sp³ hybridization. byjus.com This lone pair is not isolated; it actively participates in resonance with the indole's pi-electron system. This delocalization of the amine's lone pair into the ring has several important consequences:

Increased Electron Density: The donation of electron density from the amino group further enriches the indole nucleus, making it more susceptible to attack by electrophiles compared to unsubstituted indole.

Resonance Stabilization: The delocalization creates several resonance structures, which distribute the electron density across the C2-N bond and into the indole ring. This interaction imparts partial double-bond character to the C2-N bond.

Impact on Aromaticity: While the indole core is aromatic, the strong electron-donating nature of the 2-amino group can enhance the polarization of the pyrrole (B145914) portion of the ring system.

Reduced Basicity of the Amine: The involvement of the nitrogen lone pair in resonance decreases its availability for protonation. libretexts.org Consequently, the exocyclic amine in this compound is a weaker base than a comparable aliphatic secondary amine like dimethylamine. A similar effect is observed in aniline, which is substantially less basic than cyclohexylamine (B46788) due to lone pair delocalization into the benzene (B151609) ring. msu.edu

This electronic interplay governs the reactivity patterns discussed in the subsequent sections, dictating where and how the molecule will react with various chemical agents.

Reactivity at the Indole Core (C2, C3, Benzene Ring)

The indole nucleus is inherently electron-rich, and the presence of the N-methylamino group at the C2 position further enhances this characteristic, directing the regioselectivity of various transformations.

Electrophilic Aromatic Substitution (SEAr) is a hallmark reaction of aromatic compounds. The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on an electrophile to form a stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of this compound, the N-methylamino group is a powerful activating group. wikipedia.org It strongly donates electron density into the indole ring through resonance, stabilizing the cationic intermediate formed during the substitution. This activation makes the molecule highly reactive towards electrophiles.

The directing effect of the C2-N-methylamino group is paramount in determining the position of substitution. In general, the C3 position of the indole ring is the most electron-rich and nucleophilic site, making it the preferred location for electrophilic attack. The electron-donating substituent at C2 further enhances the nucleophilicity of the C3 position. Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C3 position. If the C3 position were sterically hindered or already substituted, attack might then occur on the electron-rich benzene portion of the molecule, typically at the C5 or C7 positions.

Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions.

Reaction TypeReagentsTypical Electrophile (E+)Predicted Major Product
Nitration HNO₃ / H₂SO₄Nitronium ion (NO₂⁺)3-Nitro-N-methyl-1H-indol-2-amine
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃Bromonium ion (Br⁺) or Chloronium ion (Cl⁺)3-Bromo-N-methyl-1H-indol-2-amine
Sulfonation Fuming H₂SO₄Sulfur trioxide (SO₃)N-methyl-1H-indol-2-amin-3-sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃Acylium ion (RCO⁺)3-Acyl-N-methyl-1H-indol-2-amine
Friedel-Crafts Alkylation RCl / AlCl₃Carbocation (R⁺)3-Alkyl-N-methyl-1H-indol-2-amine

This table presents predicted regioselectivity based on the general principles of electrophilic aromatic substitution on activated indole rings. wikipedia.orglibretexts.org

The electron-rich nature of the indole nucleus, particularly enhanced by the 2-amino group, allows it to act as a nucleophile. The initial step of the electrophilic substitutions described above is, in fact, a nucleophilic attack by the indole C3 position on the electrophile. masterorganicchemistry.com

Beyond these substitution reactions, the nucleophilic C3 atom can attack a variety of other electrophilic centers. For instance, it can react with aldehydes and ketones in acid-catalyzed conditions (a variant of the Mannich reaction), or with Michael acceptors in conjugate addition reactions. The resulting intermediate can then be stabilized to form a new carbon-carbon bond at the C3 position. The strong electron-donating character of the 2-N-methylamino group makes the C3 position exceptionally "soft" and nucleophilic, promoting such reactions.

While nucleophilic addition to the indole ring itself is uncommon due to the stability of the aromatic system, it can occur under specific circumstances, often requiring the formation of an intermediate that disrupts aromaticity temporarily. However, the predominant nucleophilic character of the this compound core is expressed through the reactivity of its C3 position.

The high electron density of the this compound system makes it susceptible to both oxidation and reduction.

Oxidation: The indole ring, especially when activated by an amino group, is easily oxidized. Oxidizing agents can attack the pyrrole ring, leading to a variety of products. Common outcomes include the formation of oxindoles or the cleavage of the C2-C3 double bond. The presence of the exocyclic amine introduces additional complexity. Oxidation can lead to the formation of dimers through radical coupling or the generation of quinone-imine type structures. dtic.mil For example, the oxidation of the related compound 1-amino-2-methylindoline can yield 1-amino-2-methylindole, but also azo compounds and tetrazene-like precipitates under different conditions, highlighting the complex pathways available. researchgate.net

Reduction: The indole nucleus can be reduced, typically affecting the pyrrole ring before the benzene ring. Catalytic hydrogenation (e.g., using H₂, Pd/C, or PtO₂) is a common method to reduce the C2-C3 double bond, yielding the corresponding indoline (B122111) derivative. In this case, the product would be N-methyl-2,3-dihydro-1H-indol-2-amine (N-methylindolin-2-amine). More forceful reducing agents, such as lithium aluminum hydride or sodium in liquid ammonia (B1221849) (Birch reduction), can lead to further reduction of the benzene ring, but selective reduction of the pyrrole ring is more common.

ProcessTypical ReagentsPotential Product(s)
Oxidation Air, Peroxy acids (m-CPBA), FeCl₃Dimerized products, Oxindoles, Ring-opened products, Quinone-imines
Reduction H₂ / Pd/C, NaBH₃CN, LiAlH₄N-methyl-2,3-dihydro-1H-indol-2-amine (Indoline derivative)

Reactivity of the Amine Functionality at the C2 Position

The exocyclic N-methylamino group has its own distinct reactivity, primarily as a nucleophile.

All amines possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. chemguide.co.uk This allows them to attack electron-deficient centers. The N-methylamino group in this compound is a secondary amine and can participate in a range of nucleophilic reactions.

However, as discussed in Section 3.1, the delocalization of the nitrogen lone pair into the indole ring reduces its availability. This resonance effect decreases the nucleophilicity of the amine compared to a typical secondary amine like diethylamine. Despite this reduction, the amine functionality remains a key reactive site. It can react with a variety of electrophiles, including alkyl halides, acyl halides, and carbonyl compounds.

Key reactions involving the amine's nucleophilicity include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a common transformation for amines. chemguide.co.uk

Alkylation: Reaction with alkyl halides (SN2 reaction) to form a tertiary amine. Further alkylation can lead to a quaternary ammonium (B1175870) salt. msu.edu

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an iminium ion.

The table below outlines these characteristic reactions.

Reaction TypeElectrophileReagent ExampleExpected Product
Acylation Acyl HalideAcetyl chloride (CH₃COCl)N-(1H-indol-2-yl)-N-methylacetamide
Alkylation Alkyl HalideMethyl iodide (CH₃I)N,N-dimethyl-1H-indol-2-amine (Tertiary Amine)
Reaction with Aldehyde AldehydeFormaldehyde (CH₂O)Iminium ion intermediate

Amine Derivatization Reactions (e.g., acylation, imine formation)

The exocyclic amine group of this compound is a primary amine and therefore readily undergoes various derivatization reactions typical of this functional group. These reactions are crucial for the synthesis of more complex molecules and for the introduction of diverse functionalities. Two common examples of such derivatizations are acylation and imine formation.

Acylation: this compound can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of an amide. savemyexams.comyoutube.comchemguide.co.uklibretexts.orgyoutube.comchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of a leaving group, typically a chloride ion in the case of an acyl chloride, to yield the corresponding N-acylated indole derivative. savemyexams.comchemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org

Imine Formation: The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlumenlearning.comyoutube.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com The reaction is reversible and the rate is pH-dependent, with optimal rates typically observed in weakly acidic conditions. lumenlearning.com

Below is a data table summarizing these derivatization reactions:

Reaction TypeReactantProductGeneral Conditions
AcylationAcyl chlorideN-(1-methyl-1H-indol-2-yl)amideBase (e.g., pyridine, triethylamine)
AcylationAcid anhydrideN-(1-methyl-1H-indol-2-yl)amideHeat, optional catalyst
Imine FormationAldehydeN-(aryl/alkyl)methylene-1-methyl-1H-indol-2-amineMild acid catalyst (e.g., acetic acid)
Imine FormationKetoneN-(diaryl/dialkyl)methylene-1-methyl-1H-indol-2-amineMild acid catalyst (e.g., acetic acid)

Influence of N-Methylation on Indole Ring Reactivity and Stability

The presence of a methyl group on the indole nitrogen (N-1 position) has a significant electronic effect on the reactivity and stability of the indole ring system, which in turn influences the reactivity of the 2-amino group.

Furthermore, the N-methylation prevents the formation of the indolyl anion under basic conditions, which can be a crucial factor in certain reactions. This can alter the reaction pathways compared to an N-unsubstituted indole-2-amine. The N-methyl group can also exert a steric effect, potentially influencing the approach of bulky reagents to the 2-amino group or the C-3 position of the indole ring.

Reaction Mechanisms of Specific Transformations Involving this compound

This compound and its derivatives can participate in ring-closing reactions to form fused heterocyclic systems. A prominent example of such a transformation is the Pictet-Spengler reaction. wikipedia.orgnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydro-β-carboline.

In the context of a derivative of this compound, where an appropriate side chain is attached to the amino group, a Pictet-Spengler-type reaction can be envisioned. The mechanism would proceed as follows:

Imine Formation: The primary amine of the this compound derivative reacts with an aldehyde or ketone to form an iminium ion under acidic conditions. wikipedia.org

Intramolecular Electrophilic Attack: The electron-rich indole ring, activated by the N-methyl group, acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion. The attack typically occurs at the C-3 position of the indole. wikipedia.org

Spirocycle Intermediate: This attack leads to the formation of a spirocyclic intermediate. wikipedia.org

Rearrangement and Deprotonation: A subsequent rearrangement and deprotonation step would lead to the final fused heterocyclic product.

The driving force for this reaction is the formation of a stable aromatic system. The N-methyl group on the indole ring enhances its nucleophilicity, facilitating the ring-closure step.

Alkylation: The alkylation of the primary amine group of this compound with an alkyl halide typically proceeds through a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.commnstate.edupearson.comlibretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-halide bond is breaking. masterorganicchemistry.com

Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of a secondary amine.

It is important to note that polyalkylation can be a significant side reaction, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide. mnstate.edu Using an excess of the amine can help to favor monoalkylation. pearson.com

Acylation: The acylation of this compound with an acyl chloride follows a nucleophilic acyl substitution mechanism, which is an addition-elimination process. savemyexams.comyoutube.comchemguide.co.ukchemguide.co.ukbyjus.commasterorganicchemistry.comlibretexts.orgkhanacademy.org

Nucleophilic Addition: The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. savemyexams.comchemguide.co.ukchemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. savemyexams.comchemguide.co.uk

Deprotonation: A base, which can be another molecule of the amine, removes the proton from the nitrogen to give the final neutral amide product. chemguide.co.ukchemguide.co.uk

This compound is a suitable candidate for participating in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govmdpi.comnih.govnih.govresearchgate.net

Proposed Ugi Reaction Mechanism: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net If this compound is used as the amine component, the proposed mechanism would be:

Imine Formation: The this compound condenses with the aldehyde to form an imine. wikipedia.orgorganic-chemistry.org

Protonation and Nucleophilic Attack: The imine is protonated by the carboxylic acid to form an iminium ion. The isocyanide then acts as a nucleophile and attacks the iminium ion. wikipedia.org

Second Nucleophilic Addition: The carboxylate anion then attacks the resulting nitrilium ion intermediate. wikipedia.org

Mumm Rearrangement: The final step is an intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product. wikipedia.org

Proposed Passerini Reaction Mechanism: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.orgnih.govmdpi.com While the Passerini reaction does not directly involve an amine, a modified version or a subsequent reaction could incorporate this compound. A plausible scenario is a Passerini reaction to form an α-acyloxy amide, which could then be further reacted with this compound.

A more direct involvement could be in a Passerini-type reaction where the amine plays a role in a subsequent transformation of the initial adduct. However, the classical Passerini reaction mechanism involves the initial interaction of the aldehyde, carboxylic acid, and isocyanide. wikipedia.orgnih.gov

Photochemical Reactivity of Indole-2-amines

The photochemical reactivity of indoles has been a subject of interest, particularly in the context of photoredox catalysis and the synthesis of complex molecules. nih.gov The indole nucleus can absorb UV radiation and undergo various photochemical transformations.

For indole-2-amines, the presence of the amino group at the C-2 position is expected to influence the excited-state properties and photochemical reaction pathways. The amino group is an electron-donating group, which can affect the energy levels of the molecular orbitals and the nature of the excited states.

Upon absorption of UV light, this compound can be promoted to an excited singlet state. From this state, it can either fluoresce, undergo intersystem crossing to a triplet state, or participate in photochemical reactions. Possible photochemical reactions include:

Photooxidation: In the presence of oxygen and a sensitizer, photooxidation can occur, leading to the formation of various oxidized products.

Photocyclization: If the molecule contains a suitable tethered reactive group, intramolecular photocyclization can be a viable pathway to form fused ring systems.

Photoalkylation: Under certain conditions, photochemical alkylation at the C-3 position of the indole ring can be achieved, driven by the formation of radical intermediates. nih.gov

The UV-Vis absorption spectrum of indole and its derivatives typically shows two main absorption bands, referred to as the 1La and 1Lb bands. nist.govresearchgate.netresearchgate.net The positions of these bands are sensitive to the nature and position of substituents on the indole ring. The N-methyl group and the 2-amino group in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The fluorescence properties would also be influenced by these substituents.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in N-methyl-1H-indol-2-amine by detecting their characteristic vibrational frequencies. savemyexams.com

N-H Stretching : The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show a doublet in this region. udel.edu

C-H Stretching : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. orgchemboulder.com

C=C Stretching : The aromatic carbon-carbon double bonds of the indole (B1671886) ring will show absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching : The C-N stretching vibrations for the aromatic amine can be observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Bond Vibration Characteristic Absorption Range (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3500 Medium (often a doublet)
Aromatic Ring C-H Stretch 3000 - 3100 Medium
Methyl Group C-H Stretch 2850 - 3000 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of this compound and offers structural clues through its fragmentation pattern. acs.org The molecular formula of this compound is C₉H₁₁N₃.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. scielo.org.mx

The fragmentation of indole derivatives is well-studied. researchgate.net Common fragmentation pathways for tryptamine-like structures involve cleavage of the side chain. acs.orglibretexts.org For this compound, key fragmentation could involve the loss of the methyl group or cleavage of the C2-N bond, leading to characteristic fragment ions that help to piece together the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the this compound molecule. The indole ring is a chromophore that exhibits characteristic absorption bands. researchgate.net The substitution pattern, including the N-methyl and amino groups, influences the position and intensity of these absorption maxima (λmax). The spectra typically show π→π* transitions associated with the conjugated aromatic system. ijcrt.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-Methyl-1H-indol-2-amine hydrochloride

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-methyl-1H-indol-2-amine. crimsonpublishers.com Methods like B3LYP and M06-2X with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute a range of electronic properties for indole (B1671886) derivatives. nih.govresearchgate.netajchem-a.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the compound's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. crimsonpublishers.com For indole derivatives, UV-Vis analysis often shows π→π* and n→π* transitions, which can be correlated with the calculated HOMO-LUMO gap. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. crimsonpublishers.com For this compound, the amino group and the indole nitrogen are expected to be electron-rich sites, while the aromatic protons would be relatively electron-poor. These calculations help predict sites for intermolecular interactions and chemical reactions. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Indole Derivatives This table illustrates typical values for quantum chemical descriptors calculated for indole-based compounds using DFT methods.

DescriptorTypical Calculated Value/RangeSignificance
HOMO Energy-5.0 to -6.5 eVElectron-donating capacity
LUMO Energy-1.0 to -2.5 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)2.8 to 4.5 eVChemical reactivity, kinetic stability crimsonpublishers.comresearchgate.net
Dipole Moment (µ)1.5 to 4.0 DebyeMolecular polarity, interaction strength
Ionization Potential6.0 to 7.5 eVEnergy required to remove an electron
Chemical Hardness (η)1.4 to 2.25 eVResistance to change in electron configuration

Note: The values are representative and can vary based on the specific derivative and the computational method used.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical methods are extensively used to map out potential reaction pathways and identify the associated transition states for indole derivatives. DFT calculations can determine the activation energies and reaction enthalpies for various chemical transformations, providing mechanistic insights that are difficult to obtain experimentally.

Common reactions for the indole scaffold include:

Electrophilic Substitution: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, typically at the C3 position.

Fischer Indole Synthesis: This is a classic method for forming the indole ring itself, and computational studies can model the acid-catalyzed cyclization mechanism.

N-Functionalization: The indole nitrogen can be alkylated or acylated. DFT studies on the N-carboxamidation of indoles with isocyanates using borane (B79455) catalysts like BCl3 have elucidated the reaction mechanism, showing that the reaction proceeds via an adduct where the Lewis acid binds to the indole nitrogen. scispace.com

Ring-Opening and Denitrogenation: Under conditions like hydrothermal processing, the indole ring can be hydrogenated to indoline (B122111), followed by C-N bond cleavage. osti.gov DFT calculations have been used to compare the energy barriers for different ring-opening pathways on various catalysts, confirming that Ru is more active than Ni for this process. osti.gov

Decomposition: The unimolecular decomposition of indole at high temperatures has been studied computationally, revealing complex reaction networks with numerous pathways leading to products like HCN and NH3. acs.org

By calculating the geometries and energies of reactants, transition states, and products, a comprehensive potential energy surface for a given reaction can be constructed, allowing for the prediction of the most favorable reaction pathway. acs.orgresearchgate.net

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformers (low-energy states) of a molecule and the energy barriers between them, effectively mapping its energy landscape. chemrxiv.orgresearchgate.net

For this compound, key conformational variables include the orientation of the N-methyl group and the rotation around the C2-N bond of the amino group.

The indole ring itself is a planar and rigid system.

The methyl group on the nitrogen at position 1 has a low rotational barrier, but its orientation can influence steric interactions with substituents at adjacent positions.

The exocyclic amino group at position 2 has rotational freedom, and its preferred conformation will be dictated by a balance of steric hindrance and potential intramolecular hydrogen bonding.

Computational methods can systematically explore the potential energy surface by rotating dihedral angles and calculating the energy of each resulting conformer. This analysis reveals the global energy minimum (the most stable conformation) and other local minima. acs.org For more complex derivatives, such as macrocycles containing an indole core, conformational analysis using NMR data combined with modeling can reveal whether the molecule is pre-organized into a specific shape in solution. acs.org Understanding the energy landscape is critical for predicting how the molecule will be recognized by and bind to a specific molecular target.

Molecular Modeling for Intermolecular Interactions

This compound can engage in a variety of non-covalent intermolecular interactions that are fundamental to its chemical behavior and binding to molecular targets. Molecular modeling techniques, especially molecular docking, are used to predict and visualize how a ligand fits into a binding site and the specific interactions that stabilize the complex. msjonline.orgvulcanchem.com

The key potential interactions for this compound are:

Hydrogen Bonding: The amino group (-NH2) at position 2 is a strong hydrogen bond donor. The nitrogen atom of this amino group and the indole nitrogen can act as hydrogen bond acceptors. researchgate.netresearchgate.net

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or histidine residues in a protein binding pocket.

C-H···π Interactions: The C-H bonds of the methyl group or the indole ring can interact with aromatic systems. researchgate.net

Hydrophobic Interactions: The bicyclic indole core and the N-methyl group contribute to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar pockets in a binding site. vulcanchem.com

Molecular docking studies on related indole derivatives have identified key amino acid residues, such as Asp, Gly, Cys, and His, that frequently form hydrogen bonds or other interactions with the indole core and its substituents. researchgate.netmsjonline.org These models provide a structural basis for understanding binding affinity and selectivity.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypeMoiety InvolvedRolePotential Partner in a Binding Site
Hydrogen Bond-NH2 group (H atoms)DonorCarbonyl oxygen, Asp, Glu, Ser, Thr
Hydrogen Bond-NH2 group (N atom)Acceptor-OH groups (Ser, Tyr), -NH groups
Hydrogen BondIndole N-H (in parent) / N (in derivative)Acceptor-OH groups, -NH groups
π-π StackingIndole aromatic ringFace-to-face/edgePhe, Tyr, Trp, His
HydrophobicIndole ring, -CH3 groupHydrophobicAla, Val, Leu, Ile, Met

Quantitative Structure-Activity Relationships (QSAR) in the context of chemical interactions and binding affinity to specific molecular targets (excluding biological effects)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their properties, such as binding affinity to a molecular target. frontiersin.orgnih.gov These models are powerful tools in computational chemistry for predicting the affinity of novel, unsynthesized compounds and for guiding the design of more potent ligands. msjonline.orgresearchgate.net

The process involves several steps:

Data Set Compilation: A dataset of compounds with known binding affinities (e.g., IC50 or Ki values) against a specific target is assembled. This set is divided into a training set for model development and a test set for validation. msjonline.org

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional, topological, physicochemical (e.g., logP), and 3D descriptors.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (CoMSIA), are used to build a model linking the descriptors to the observed activity. msjonline.orgnih.gov CoMFA and CoMSIA generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for binding affinity. frontiersin.org

Model Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the coefficient of determination (r²), the cross-validated coefficient (q²), and external validation with the test set (R²_test). nih.gov

For a series of this compound derivatives, a QSAR model could identify which structural features (e.g., the size, electronics, or hydrogen-bonding capacity of substituents) are most critical for achieving high binding affinity to a particular protein, thereby guiding further synthetic efforts. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of N Methyl 1h Indol 2 Amine Analogs

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are a predominant force in the crystal engineering of molecules containing N-H and O-H functionalities. For analogs of N-methyl-1H-indol-2-amine, the 2-amino group is a primary hydrogen bond donor, while the indole (B1671886) nitrogen, when unsubstituted, can also participate as a donor. The introduction of a methyl group at the N1 position, as in this compound, precludes the indole nitrogen from acting as a hydrogen bond donor, thus simplifying the potential hydrogen bonding patterns compared to its N-unsubstituted counterparts.

In the crystal structures of related 2-aminoindole derivatives, complex hydrogen bonding networks are frequently observed. For instance, in 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, a 2-aminoindole analog, the amidine substructure engages in both intermolecular hydrogen bonds with the amide carbonyl of an adjacent molecule and trifurcated hydrogen bonds to the carbonyls of neighboring molecules, creating a complex network. nih.gov Such intricate arrangements highlight the capacity of the 2-amino group to form multiple, directional interactions that guide the supramolecular assembly.

The geometry of these hydrogen bonds is critical. In a study of silylated 2-aminopyrimidines, N–H···N bridges between the Si-bound amino groups and pyrimidine (B1678525) nitrogen atoms are a consistent feature in the solid-state structures. mdpi.com Similarly, in the hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, the protonation site influences the hydrogen bonding pattern, with N+–H···Br− and N–H⋯Br− interactions being prominent. d-nb.info These examples from related heterocyclic systems underscore the importance of the chemical environment and the presence of suitable acceptors in defining the hydrogen-bonding motifs.

A search of the Cambridge Structural Database has shown that hydrogen bonding to the alkoxy oxygen of an ester group, though less common than to the carbonyl oxygen, is a documented interaction. rsc.org This indicates that in appropriately substituted analogs, a variety of functional groups can act as hydrogen bond acceptors for the 2-amino group.

Table 1: Examples of Hydrogen Bonding Parameters in Indole Analogs and Related Heterocycles

DonorAcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Compound Type
N-H (amine)O (carbonyl)---2-Aminoindole-3-carboxamide analog nih.gov
N-H (amine)N (pyrimidine)---Silylated 2-aminopyrimidine (B69317) mdpi.com
N+-HBr----2-Aminothiazole HBr salt d-nb.info

Specific geometric data for this compound is not available; this table illustrates typical interactions in analogous structures.

π-π Stacking Interactions in Solid-State Architectures

In the solid-state structure of a dimeric molecular clip containing a naphthyl-fused indole (C-NI), the dimers stack to form an infinite one-dimensional column with an inter-dimer π-π stacking distance of 3.187(2) Å. nih.gov This demonstrates the strong propensity of indole-containing systems to form extended stacked arrays.

Computational studies on solid-state luminescent materials incorporating both indole and pyrimidine moieties have also highlighted the importance of π-π stacking. The dimerization of these molecules is dominated by π-π stacking, with calculated binding energies as high as -43.4 kcal/mol and average intermolecular distances of less than 3.3 Å, indicating very stable dimer formation. acs.org Quantum chemical calculations on 3-methylindole (B30407) and its halogenated derivatives further affirm the significance of π-π stacking in the interactions of the indole ring. mdpi.com

The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The specific geometry adopted is a balance between maximizing attractive interactions and minimizing steric repulsion between substituents. The methyl group on the indole nitrogen of this compound would influence the preferred stacking geometry compared to an unsubstituted indole.

Table 2: Representative π-π Stacking Distances in Indole-Containing Structures

Interacting RingsStacking Distance (Å)Type of InteractionCompound
Indole-Indole (dimer)3.187Parallel-displacedC-NI molecular clip nih.gov
Indole-Pyrimidine< 3.3Parallel-displacedLuminescent dye acs.org

Other Non-Covalent Interactions (e.g., C-H...π interactions, halogen bonds)

Beyond classical hydrogen bonds and π-π stacking, other weaker non-covalent interactions play a subtle but important role in defining the final crystal architecture. Among these, C-H···π interactions are particularly relevant for indole derivatives. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-system of the indole ring acts as the acceptor.

The crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, an indole-containing Schiff base, reveals the presence of C-H···π interactions that, in conjunction with weak C-H···O hydrogen bonds, link the molecules into a two-dimensional network. researchgate.net In another example, an (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, both intramolecular C-H···N and intermolecular N-H···π and C-H···π interactions are observed, creating a layered structure. researchgate.net

While not intrinsic to this compound itself, the introduction of halogen substituents in analogs could lead to the formation of halogen bonds. A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen atom or a π-system. These interactions are directional and can be a powerful tool in crystal engineering. nih.gov

Influence of Substituents on Supramolecular Assembly

The nature and position of substituents on the indole ring or the amino group can profoundly influence the types of non-covalent interactions that occur and, consequently, the resulting supramolecular architecture.

A prime example is the effect of N-methylation. In the case of the C-NI molecular clip, methylation of the indole N-H group to give C-NIMe completely removes the Nindole–H···Npyridyl hydrogen bond that is critical for dimer assembly in the parent molecule. nih.gov This single modification not only eliminates a key interaction but also sterically hinders access to the binding cavity, thereby preventing the formation of the dimeric structure observed for the unsubstituted analog. nih.gov This directly illustrates how the N-methyl group in this compound dictates a different set of possible supramolecular synthons compared to 1H-indol-2-amine.

Substituents on the aromatic ring can also modulate the electronic properties of the π-system, thereby affecting the strength of π-π stacking and C-H···π interactions. Electron-withdrawing groups can decrease the electron density of the indole ring, potentially weakening its ability to act as a π-acceptor in C-H···π interactions or altering the nature of π-π stacking from a traditional quadrupole-quadrupole interaction model. Conversely, electron-donating groups would enhance the electron density.

The effect of substituents on isostructurality has been widely analyzed for various molecular systems. mdpi.com Even small changes can disrupt a packing motif or, conversely, lead to the formation of isostructural series where different molecules adopt the same crystal packing due to the dominance of a particular set of intermolecular interactions. mdpi.com For analogs of this compound, the interplay between the steric bulk and the electronic nature of any additional substituents would be a key determinant of the final solid-state structure.

Applications in Advanced Synthetic Chemistry

N-methyl-1H-indol-2-amine as a Building Block in Complex Molecule Synthesis

This compound and its close derivatives serve as crucial building blocks in the assembly of complex molecules, including pharmacologically active compounds and natural product analogues. The presence of the N-methyl group prevents unwanted N-H reactivity, directing subsequent reactions to other sites, while the 2-amino group provides a key nucleophilic handle for elaboration.

A significant application is in multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity in a single step. For instance, the Ugi four-component reaction (U4-CR) has been employed to synthesize dipeptides containing both N-methyl-1H-indole and adamantane (B196018) fragments. rjpbcs.com In this process, N-methyl-1H-indole-2-carboxylic acid, derived from the corresponding amine, reacts with an amine, an aldehyde, and an isocyanide to form complex peptide-like structures. rjpbcs.com

Furthermore, derivatives of this compound are central to the synthesis of multitarget-directed ligands (MTDLs), particularly for neurodegenerative diseases. By combining the N-methyl-indolyl core with other pharmacophores, researchers have developed hybrid molecules capable of interacting with multiple biological targets. acs.orgacs.orgacs.org For example, complex hybrids have been synthesized by linking the indolyl propargylamino moiety from an N-methyl-indole derivative with the benzylpiperidine group of donepezil, creating potent inhibitors of both cholinesterases and monoamine oxidases. acs.orgacs.org

Table 1: Examples of Complex Molecules Synthesized from N-methyl-1H-indole Derivatives

Starting Derivative Reaction Type Product Class Application Area Reference(s)
N-methyl-1H-indole-2-carboxylic acid Ugi Four-Component Reaction Adamantane-containing dipeptides Medicinal Chemistry rjpbcs.com
N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Conjunctive Hybrid Synthesis Cholinesterase/Monoamine Oxidase Inhibitors Neurodegenerative Disease acs.orgacs.org

Precursors for Polycyclic Systems and Fused Heterocycles

The N-methyl-indole scaffold is a foundational element for constructing a wide array of polycyclic and fused heterocyclic systems. These complex ring systems are prevalent in natural products and are of great interest in medicinal chemistry. nih.govresearchgate.net The strategic placement of reactive groups on the N-methyl-indole core allows for intramolecular cyclization reactions that build new rings onto the parent structure.

One approach involves the reaction of N-methyl indole (B1671886) with 1,2-diaza-1,3-dienes, which can lead to the formation of fused indoline-based scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles through a [4+2] cycloaddition. polimi.it The substituents on both the indole and the diene are critical in directing the reaction's outcome. polimi.it

Another powerful strategy involves the sequential reaction of indole derivatives with amino acids. For example, 2-indolylmethyl acetates react with α-amino acid methyl esters under basic conditions. nih.gov This process proceeds through a highly reactive 2-alkylideneindolenine intermediate, which undergoes a Michael-type addition followed by an intramolecular cyclization to yield pyrazino[1,2-a]indol-4(1H)-ones, a class of N-fused indole heterocycles. nih.gov Similarly, urea (B33335) derivatives obtained from indole-based isocyanates can be used to synthesize pyrimidoindole skeletons via intramolecular cyclization. metu.edu.tr The synthesis of β-carbolines, another important class of fused heterocycles, can also be achieved using functionalized indole precursors. thieme-connect.com

Table 2: Synthesis of Fused Heterocycles from Indole Derivatives

Indole Precursor Reagents Fused System Reaction Type Reference(s)
N-methyl indole 1,2-Diaza-1,3-dienes Tetrahydro-1H-pyridazino[3,4-b]indole [4+2] Cycloaddition polimi.it
2-Indolylmethyl acetates α-Amino acid methyl esters 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-one Michael Addition / Intramolecular Cyclization nih.gov
Indole-2-carboxamide derivatives N/A (from isocyanates) Pyrimido[1,6-a]indole Intramolecular Cyclization metu.edu.tr

Role in Ligand Design for Catalysis

Derivatives of this compound are increasingly utilized in the design of sophisticated ligands for both metal-based and organocatalysis. The indole framework can be functionalized to create molecules that coordinate with metal centers or participate in non-covalent catalytic interactions.

In the realm of coordination chemistry, Schiff base ligands derived from indole amines are of particular interest. For example, a Schiff base synthesized from the condensation of 1-(2-amino-5-methyl-1H-indol-3-yl)ethanone and 4-nitrobenzenamine has been used to create five-coordinate square pyramidal complexes with Cr(III), Mn(III), and Fe(III) ions. nih.gov These metal complexes themselves have been investigated for potential applications. nih.gov

The indole core is also being explored in the field of organocatalysis. mdpi.com The N-H bond of a standard indole is a known hydrogen-bond donor, a property that can be harnessed in catalyst design. To expand on this, new chiral molecules have been developed that incorporate the N-methyl-indole scaffold alongside established organocatalytic moieties such as quaternary ammonium (B1175870) salts, diamines, and amino-ureas. mdpi.com The modular synthesis of these indole-based organocatalysts allows for the creation of diverse catalyst families, which can be optimized for new asymmetric transformations. mdpi.com

Synthesis of Advanced Intermediate Compounds

This compound is a valuable precursor for a variety of advanced chemical intermediates, which are then used in multi-step synthetic sequences. The inherent reactivity of the indole ring, combined with the functional handles of the methyl and amino groups, allows for controlled chemical modifications.

One fundamental transformation is the C-metallation of N-substituted indoles. bhu.ac.in Because the acidic N-H proton is absent in this compound, strong bases can facilitate lithiation at the C2 position. The resulting organometallic intermediate can then react with a range of electrophiles to introduce new substituents at this position, creating a diverse library of 2-substituted indole intermediates. bhu.ac.in

Furthermore, the amine group can be transformed to create other functional intermediates. For example, it can be converted into a carboxylic acid, as seen in the synthesis of N-methyl-1H-indole-2-carboxylic acid, which serves as the acid component in Ugi reactions. rjpbcs.com The indole core can also be elaborated to produce intermediates like 2-chloro-1-ethyl-1H-indole-3-carbaldehyde, which is then reacted with various amines to form a series of 1H-indol-2-ol derivatives. wiley.com These intermediates are not the final products but are crucial stepping stones toward more complex target molecules.

Table 3: Examples of Advanced Intermediates from N-methyl-1H-indole Derivatives

Starting Material Transformation Intermediate Compound Subsequent Application Reference(s)
N-methyl-indole C-Metallation / Electrophilic Quench 2-Substituted N-methyl-indoles Further functionalization bhu.ac.in
This compound (conceptual) Conversion of amine to carboxylic acid N-methyl-1H-indole-2-carboxylic acid Ugi Four-Component Reaction rjpbcs.com
Indolin-2-one Vilsmeier-Haack, Alkylation 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde Synthesis of 1H-indol-2-ol derivatives wiley.com

Q & A

Basic: What are the optimal synthetic routes for N-methyl-1H-indol-2-amine, and what reaction conditions are critical for achieving high yields and purity?

Answer:
The synthesis of this compound typically involves alkylation of indole precursors using methylating agents (e.g., methyl iodide) under basic conditions. Multi-step protocols may include:

  • Catalytic cross-coupling : Palladium or copper catalysts enable selective functionalization of the indole ring (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) prevent oxidation .
  • Temperature control : Reactions are often conducted at 80–120°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity. Yields range from 60–85% depending on substituent complexity .

Basic: What analytical techniques are most effective for characterizing this compound and validating its structural integrity?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms methyl group attachment and indole ring substitution patterns. Aromatic proton signals between δ 6.5–7.5 ppm are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₁₀N₂ at m/z 146.0844) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain, critical for conformational analysis .

Basic: How do solubility and stability profiles of this compound influence experimental design in biological assays?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (50–100 mM stock solutions). Hydrochloride salts improve aqueous solubility for in vitro assays .
  • Stability : Degradation occurs under UV light or acidic conditions. Storage at –20°C in amber vials minimizes decomposition. LC-MS monitoring is recommended for long-term studies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer:
SAR strategies include:

  • Substituent modification : Adding electron-withdrawing groups (e.g., sulfonyl) at the indole 3-position enhances receptor binding affinity. For example, a naphthylsulfonyl group increased 5-HT₆ receptor affinity (Kᵢ = 3.7 nM) .
  • N-alkyl chain extension : Propargylamine moieties improve blood-brain barrier penetration, as seen in hybrid cholinesterase/MAO inhibitors (IC₅₀ = 0.35 µM for AChE) .
Modification Biological Target Effect Reference
3-Sulfonyl substitution5-HT₆ receptor10× affinity increase
Propargylamine chainAChE/MAODual inhibition; neuroprotection

Advanced: What computational approaches are used to predict the multitarget mechanisms of this compound derivatives in neurodegenerative diseases?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with AChE and MAO-B active sites. Key residues (e.g., Trp286 in AChE) stabilize ligand binding .
  • MD simulations : Trajectories >100 ns assess conformational stability and entropy changes. Free energy calculations (MM-PBSA) quantify binding thermodynamics .
  • Pharmacophore modeling : Identifies essential features (e.g., indole ring, methylamine) for dual AChE/MAO inhibition .

Advanced: How do researchers resolve contradictions in biological data for this compound analogs (e.g., divergent IC₅₀ values across studies)?

Answer:
Discrepancies arise from:

  • Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) alter ligand-receptor kinetics. Standardize protocols using guidelines like OECD 455 .
  • Off-target effects : Screen against related receptors (e.g., 5-HT₁A, dopamine D₂) to rule out cross-reactivity. Radioligand displacement assays with [³H]-LSD are recommended .
  • Metabolic interference : Hepatic microsome assays identify oxidative metabolites (e.g., CYP450-mediated N-demethylation) that may skew results .

Advanced: What in vivo models are appropriate for evaluating the neuroprotective efficacy of this compound derivatives?

Answer:

  • Rodent models : Morris water maze tests in scopolamine-induced amnesia mice assess cognitive improvement. Doses of 5–20 mg/kg (i.p.) are typical .
  • Transgenic models : APP/PS1 mice (Alzheimer’s pathology) quantify amyloid-β plaque reduction via immunohistochemistry .
  • Behavioral assays : Forced swim tests (FST) or tail suspension tests (TST) evaluate antidepressant-like effects. Combine with microdialysis to measure serotonin/dopamine release .

Advanced: How can oxidative metabolism studies inform the pharmacokinetic optimization of this compound derivatives?

Answer:

  • LC-QTOF/MS profiling : Identifies major metabolites (e.g., hydroxylation at indole C5 or N-demethylation). Human liver microsomes (HLMs) predict in vivo clearance rates .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to avoid drug-drug interactions. IC₅₀ values <1 µM indicate high risk .
  • Prodrug strategies : Phosphate esters or acetylated amines improve oral bioavailability and reduce first-pass metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.